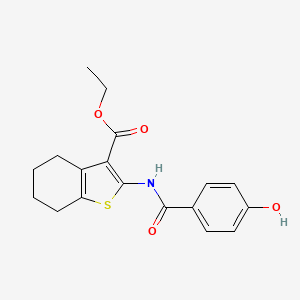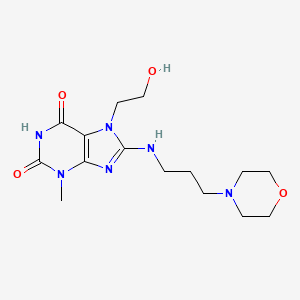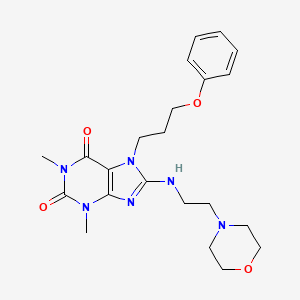![molecular formula C19H24N8O7 B7789656 5-[[7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7789656.png)
5-[[7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[[7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydrazinylidene and diazinane trione moieties. Key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Functional Group Introduction: The hydroxypropyl and prop-2-enoxy groups are introduced via nucleophilic substitution reactions.
Hydrazinylidene Addition: The hydrazinylidene group is added through a reaction with hydrazine derivatives.
Final Assembly: The diazinane trione moiety is incorporated through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its interactions with biological targets suggest possible applications in drug development, particularly for diseases involving purine metabolism.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 5-[[7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in purine metabolism, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Dichloroaniline: An aniline derivative used in dye and herbicide production.
Uniqueness
Compared to similar compounds, 5-[[7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its complex structure and multifunctional properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
5-[[7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O7/c1-6-7-34-9-10(28)8-27-12-13(23(2)18(32)26(5)16(12)31)20-17(27)22-21-11-14(29)24(3)19(33)25(4)15(11)30/h6,10,28H,1,7-9H2,2-5H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUSDMLXVDWTDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=C3C(=O)N(C(=O)N(C3=O)C)C)CC(COCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=C3C(=O)N(C(=O)N(C3=O)C)C)CC(COCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7789584.png)
![2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B7789592.png)
![N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7789604.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7789621.png)
![6-Methyl-2-[[4-[1-(2-methylanilino)-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789622.png)
![2-[[4-[1-(2,5-Dimethylanilino)-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789624.png)
![2-[[4-[1-(4-Fluoroanilino)-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789628.png)
![Ethyl 2-{4-[1-(hydrazinecarbonyl)ethoxy]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7789632.png)


![7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione](/img/structure/B7789646.png)



